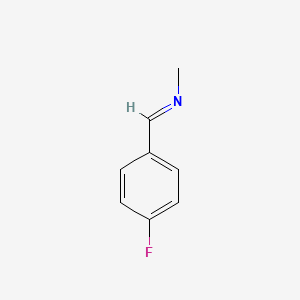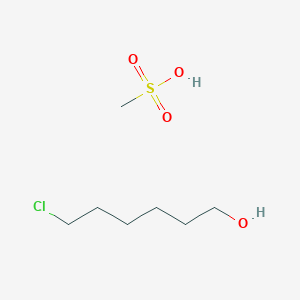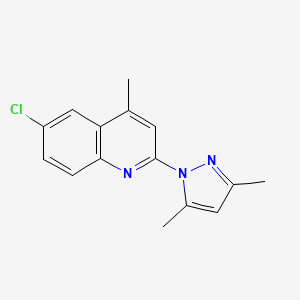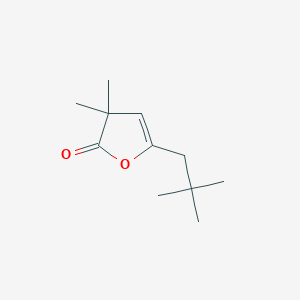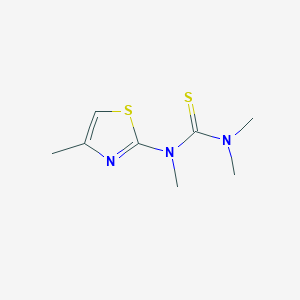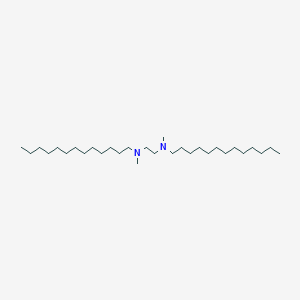
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features two secondary amine functional groups, which are attached to a central ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with tridecylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine involves large-scale reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The secondary amine groups can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines with various functional groups.
Applications De Recherche Scientifique
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized as a surfactant in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The secondary amine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two secondary amine groups but shorter alkyl chains.
N,N-Dimethylethylenediamine: Another related compound with a similar structure but different alkyl substituents.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine is unique due to its long tridecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propriétés
Numéro CAS |
98093-38-0 |
|---|---|
Formule moléculaire |
C30H64N2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-di(tridecyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H64N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-31(3)29-30-32(4)28-26-24-22-20-18-16-14-12-10-8-6-2/h5-30H2,1-4H3 |
Clé InChI |
VRRIQGRPCSMRKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(C)CCN(C)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


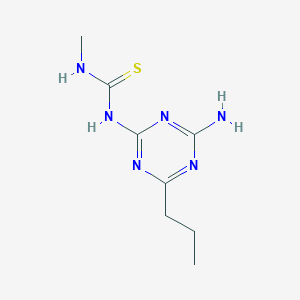

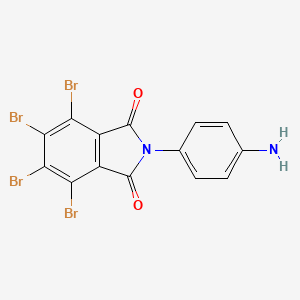
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)



